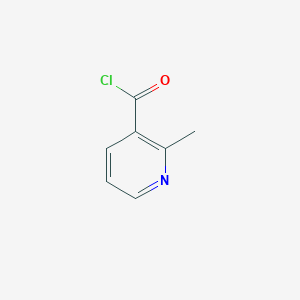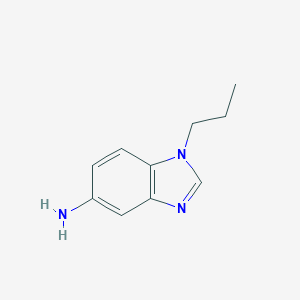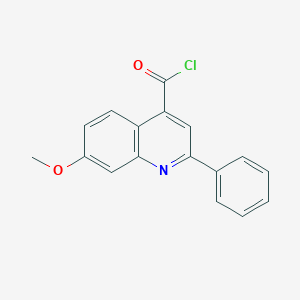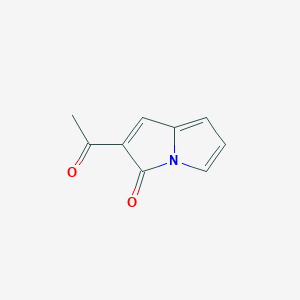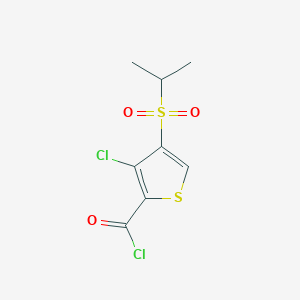
2-Methyl-8-hydroxyquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-8-hydroxyquinoline, also known as 8-Hydroxyquinaldine, is a chemical compound with the molecular formula C10H9NO . It is a derivative of quinoline with a methyl group at the 2nd position and a hydroxy group at the 8th position . This compound is also referred to by other names such as 2-Methyl-8-quinolinol, 2-Methyloxine, 8-Hydroxy-2-methylquinoline, and 2-methylquinolin-8-ol .
Synthesis Analysis
The synthesis of 2-Methyl-8-hydroxyquinoline has been achieved through various methods. For instance, a new zinc complex, [Zn(mq)2], (mq = 2-methyl-8-hydroxyquinoline) was prepared via an electrochemical route from the oxidation of zinc metal in the presence of 2-methyl-8-hydroxyquinoline in a fast and facile process . Similarly, a lead complex, [Pb(mq)2], was prepared via an electrochemical route from the oxidation of lead metal in the presence of 2-methyl-8-hydroxyquinoline .Molecular Structure Analysis
The molecular structure of 2-Methyl-8-hydroxyquinoline can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 159.1846 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-8-hydroxyquinoline are not detailed in the search results, it’s known that quinoxaline derivatives, which include 2-Methyl-8-hydroxyquinoline, have been used in various chemical reactions due to their rich and diverse biological activities .Safety and Hazards
Orientations Futures
Quinoxalines, including 2-Methyl-8-hydroxyquinoline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases. They are considered to have a great future in medicinal chemistry . They are also being studied for their potential applications in organic light-emitting diodes (OLEDs) due to their unique optical and electronic properties .
Propriétés
IUPAC Name |
3-methylquinoxalin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-5-10-7-3-2-4-8(12)9(7)11-6/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERQSNVRWGQJNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC=C(C2=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxalin-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

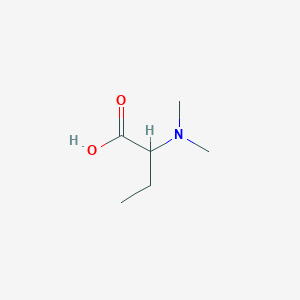
![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)

![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)


![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)
